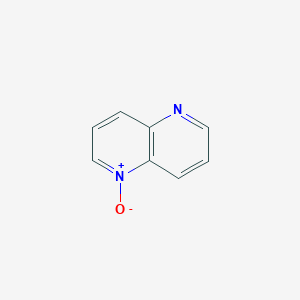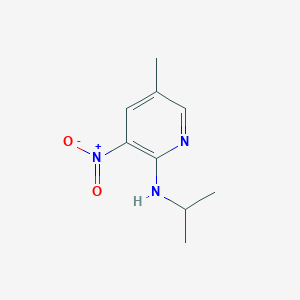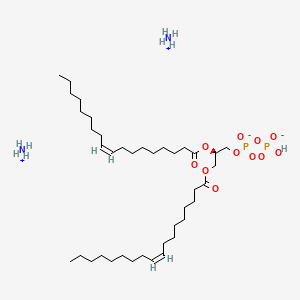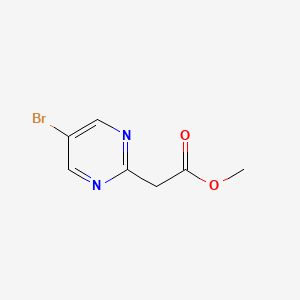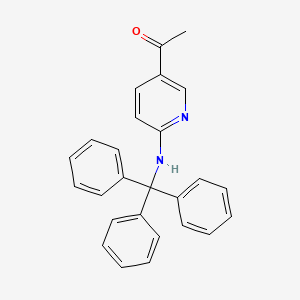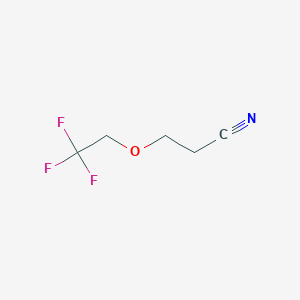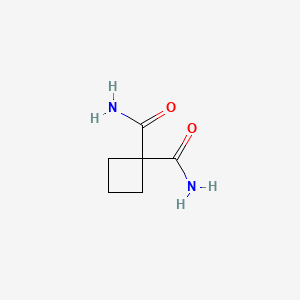
1,1-Cyclobutanedicarboxamide
Overview
Description
1,1-Cyclobutanedicarboxamide, also known by its CAS Number 33582-68-2, is an organic compound with the linear formula C4H6(CONH2)2 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclobutane core with two carboxamide groups attached to the same carbon . The molecular weight is 142.16 g/mol . The SMILES string representation is NC(=O)C1(CCC1)C(N)=O .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.337 g/cm3 . The boiling point is 473.1ºC at 760mmHg . The flash point is 239.9ºC .Scientific Research Applications
Crystal Structure Analysis
1,1-Cyclobutanedicarboxylic acid, closely related to 1,1-Cyclobutanedicarboxamide, has been studied for its crystal structure. A study by Soltzberg and Margulis (1971) revealed unusual electron density distributions in the cyclobutane ring, suggesting dynamic inversion of the ring conformation. This research contributes to understanding the molecular geometry and electron configuration in cyclobutane compounds (Soltzberg & Margulis, 1971).
Biological Activities in Alkaloids
Research on cyclobutane-containing alkaloids, including synthetic compounds similar to this compound, demonstrates various biological activities. Over 210 compounds have been confirmed to show antimicrobial, antibacterial, anticancer, and other activities. These findings highlight the potential of cyclobutane derivatives in pharmaceutical applications (Dembitsky, 2007).
Enhanced Cytotoxicity in Cancer Treatment
Studies have shown that heat enhances the cytotoxicity of cis-1,1-Cyclobutanedicarboxylato(2R)-2-methyl-1,4-butanediammineplatinum(II) in cancer treatment. This research indicates the potential for using this compound derivatives in oncology, particularly in combination with hyperthermia (Takahashi et al., 2004).
Synthesis and Antiviral Activity
The synthesis of enantiomeric cyclobutyl nucleoside analogues, including derivatives of this compound, has been explored for their antiviral activity. These compounds are active against herpesviruses, demonstrating the potential of cyclobutane derivatives in antiviral drug development (Bisacchi et al., 1991).
Potential in Antitumor Activity
Research into the optical isomers of 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) has shown potent antitumor activity and differences in nephrotoxicity, suggesting therapeutic applications for cyclobutane derivatives in cancer treatment (Morikawa et al., 1991).
Neurological Modulation
The bisamide of cyclobutanecarboxylic acid has been found to negatively modulate kainate-induced currents in rat Purkinje neurons. This suggests a role for cyclobutane derivatives in neurological research and potential therapeutic applications (Temnyakova et al., 2021).
Cancer Drug Modification
Modifying substituents in ligands based on cyclobutane derivatives, like this compound, has been explored for designing better versions of existing cancer drugs like carboplatin. This research highlights the importance of cyclobutane derivatives in medicinal chemistry for cancer treatment (Pavlova et al., 2023).
Ligand Displacement Studies
Studies on the displacement of cyclobutane-1,1-dicarboxylate in aqueous solutions contribute to understanding the chemical behavior of cyclobutane derivatives, which is essential for pharmaceutical and chemical research applications (Canovese et al., 1988).
Third Generation Antitumor Platinum Complexes
This compound derivatives have been synthesized as part of new, water-soluble antitumor platinum complexes, marking advancements in chemotherapy drug development (Bitha et al., 1989).
Structural and Thermal Studies
Compounds of 1,1-cyclobutanedicarboxylic acid with metals have been studied for their structural and thermal properties. This research provides insights into the potential applications of cyclobutane derivatives in materials science and coordination chemistry (Allan & Dalrymple, 1993).
Safety and Hazards
Mechanism of Action
Cyclobutane-1,1-dicarboxamide, also known as 1,1-Cyclobutanedicarboxamide, is a chemical compound with the molecular formula C4H6(CONH2)2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been suggested that it may be involved in cycloaddition chemistry . More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
It is known that the compound is a solid . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Action Environment
It is known that the compound is classified as a combustible solid , which may have implications for its stability under certain environmental conditions.
Properties
IUPAC Name |
cyclobutane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQSYQFANVTOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301959 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33582-68-2 | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33582-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 147623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033582682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,1-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


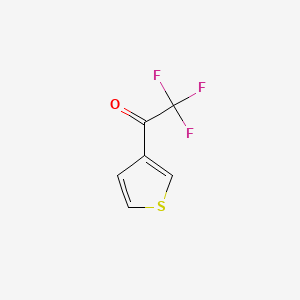
![1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B1604642.png)
